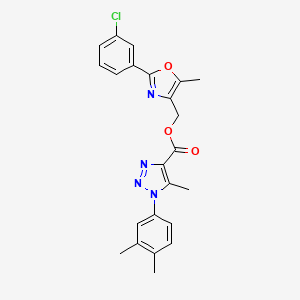
(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H23ClN2O4
- Molecular Weight : 438.9 g/mol
- IUPAC Name : 3-[1-[[2-(3-chlorophenyl)-5-methyl-oxazol-4-yl]methyl]indol-5-yl]-2-ethoxy-propanoic acid
The compound features a triazole ring linked to an oxazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Several studies have demonstrated its potential efficacy against various cancer cell lines.
Antitumor Activity
Research indicates that the compound exhibits significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. The following table summarizes the findings related to its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 17.83 | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 19.73 | Cell cycle arrest and inhibition of migration |
These results suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death (apoptosis) through various signaling pathways.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to increased levels of cleaved caspase 3 and PARP proteins, which are markers of apoptosis .
- Cell Cycle Arrest : It appears to interfere with the cell cycle progression, particularly in cancer cells, thereby inhibiting their proliferation .
- Inhibition of Migration : The compound downregulates matrix metalloproteinases (MMPs), which are critical for cancer cell migration and invasion .
Case Studies
Several studies have investigated the biological activity of related compounds within the same chemical class. For instance:
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-13-8-9-19(10-14(13)2)28-15(3)21(26-27-28)23(29)30-12-20-16(4)31-22(25-20)17-6-5-7-18(24)11-17/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPYXHLONMWXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














